(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol
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Overview
Description
Preparation Methods
The preparation of Nilestriol involves using acetylide as a starting material. The synthetic route includes a ketal reaction with organic ketones, followed by the separation of the 17 beta-acetylide isomer. This isomer is then refined to obtain a 17 alpha-acetylide with relatively high purity . The industrial production methods are similar, focusing on achieving high purity and yield through controlled reaction conditions .
Chemical Reactions Analysis
Nilestriol undergoes various types of chemical reactions, including:
Oxidation: Nilestriol can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Nilestriol into different reduced forms.
Substitution: Nilestriol can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nilestriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Nilestriol is used as a model compound in studying estrogenic activity and its interactions with various receptors.
Biology: It is used in research to understand the biological effects of estrogens on different tissues and organs.
Mechanism of Action
Nilestriol works by mimicking the natural hormone estrogen, thereby binding to estrogen receptors throughout the body . These receptors are found in various tissues, including the reproductive system, bones, and cardiovascular system. When Nilestriol binds to these receptors, it activates or inhibits the transcription of specific genes that regulate various physiological functions . This activation can result in several therapeutic benefits, such as the maintenance of bone density, regulation of lipid metabolism, and alleviation of menopausal symptoms .
Comparison with Similar Compounds
Nilestriol is unique compared to other synthetic estrogens due to its long-acting and slowly-metabolized properties . Similar compounds include:
Ethinylestriol: The parent compound of Nilestriol, used in various estrogenic formulations.
Estriol: A naturally occurring estrogen with similar but less potent effects.
Levonorgestrel: Often used in combination with Nilestriol for hormone replacement therapy.
Nilestriol’s uniqueness lies in its enhanced potency and longer duration of action compared to these similar compounds .
Properties
Molecular Formula |
C25H32O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20?,21?,22?,23?,24-,25-/m0/s1 |
InChI Key |
CHZJRGNDJLJLAW-BNNJRXDXSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
Origin of Product |
United States |
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